Cas no 133013-32-8 (Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)-)
Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)-
- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
- MFCD32265220
- SCHEMBL9465482
- WBQNIOWSZAFAJM-UHFFFAOYSA-N
- 133013-32-8
- AT37174
-
- MDL: MFCD32265220
- Inchi: 1S/C8H2BrF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H
- InChI Key: WBQNIOWSZAFAJM-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC(C(F)(F)F)=CC(Br)=C1F
Computed Properties
- Exact Mass: 266.93067Da
- Monoisotopic Mass: 266.93067Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 23.8Ų
Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC303473-1g |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile |
133013-32-8 | 97% | 1g |
£224.00 | 2025-02-21 | |
| Apollo Scientific | PC303473-5g |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile |
133013-32-8 | 97% | 5g |
£608.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578537-1g |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile |
133013-32-8 | 98% | 1g |
¥3133.00 | 2024-08-09 | |
| AstaTech | AT37174-1/G |
3-BROMO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE |
133013-32-8 | 95% | 1g |
$495 | 2023-09-18 | |
| abcr | AB598269-1g |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile; . |
133013-32-8 | 1g |
€438.70 | 2024-07-24 | ||
| abcr | AB598269-5g |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile; . |
133013-32-8 | 5g |
€1122.20 | 2024-07-24 |
Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- Suppliers
Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)-
Introduction to Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- (CAS No. 133013-32-8)
Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- (CAS No. 133013-32-8) is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of a bromo, fluoro, and trifluoromethyl substituents on the benzene ring, which endows it with a range of valuable properties and applications.
The molecular structure of 3-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is particularly noteworthy for its ability to serve as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the nitrile group provides a reactive handle for further chemical transformations, while the bromo and fluoro substituents offer additional points of functionalization. The trifluoromethyl group, known for its electron-withdrawing properties and metabolic stability, is a common feature in many bioactive molecules.
Recent advancements in synthetic methodologies have significantly enhanced the accessibility and utility of Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)-. For instance, transition-metal-catalyzed cross-coupling reactions have been extensively explored to introduce a wide array of functional groups onto this scaffold. These reactions not only improve the efficiency and yield of the synthesis but also expand the scope of potential derivatives that can be generated from this compound.
In the realm of medicinal chemistry, 3-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile has shown promise as a lead compound for the development of novel therapeutic agents. Its structural features make it an attractive candidate for targeting specific biological pathways and receptors. For example, derivatives of this compound have been investigated for their potential as inhibitors of kinases, enzymes involved in signal transduction pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders.
One notable application of Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- is in the development of fluorinated pharmaceuticals. The introduction of fluorine atoms into drug molecules can significantly enhance their pharmacokinetic properties, such as metabolic stability and bioavailability. This is particularly important in the design of drugs that need to maintain their activity over extended periods or reach specific target tissues more effectively.
In addition to its pharmaceutical applications, 3-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile has found use in materials science. The trifluoromethyl group imparts unique electronic and physical properties to polymers and other materials derived from this compound. These materials have been explored for applications in electronic devices, coatings, and other advanced technologies where high performance and durability are required.
The environmental impact of compounds like Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- is also an important consideration. Recent studies have focused on developing greener synthetic routes to minimize the environmental footprint associated with their production. These efforts include the use of catalytic systems that reduce waste generation and energy consumption, as well as the exploration of biodegradable alternatives that can mitigate potential ecological risks.
In conclusion, Benzonitrile, 3-bromo-2-fluoro-5-(trifluoromethyl)- (CAS No. 133013-32-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an invaluable building block for the development of novel compounds with diverse biological activities and material properties. As research continues to advance, it is likely that new applications and derivatives will emerge, further expanding the utility and impact of this important chemical entity.
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